2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound belongs to a class of quinoline-based derivatives characterized by a sulfonyl group at the 3-position, an ethoxy substituent at the 6-position, and an N-(4-fluorophenyl)acetamide moiety at the 1-position. Its molecular formula is C₂₅H₂₂FN₂O₅S, with a molecular weight of 487.52 g/mol.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-12-13-22-21(14-19)25(30)23(34(31,32)20-6-4-3-5-7-20)15-28(22)16-24(29)27-18-10-8-17(26)9-11-18/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQIPGLUCSLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-fluoroaniline and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other quinoline derivatives, differing primarily in substituents at the 3-, 6-, and acetamide positions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. The 4-fluorophenyl acetamide (vs. 4-chloro or 2-methylphenyl in ) offers superior metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Sulfonyl Group Variations :
- The benzenesulfonyl group in the target compound (vs. 4-fluorobenzenesulfonyl in ) lacks electron-withdrawing fluorine, which may reduce electrophilic reactivity but improve compatibility with hydrophobic binding pockets.
This assay measures cell viability via tetrazolium reduction, correlating with drug sensitivity in human tumor cell lines.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C25H22N2O4S
- Molecular Weight : 442.52 g/mol
This compound features a quinoline backbone with a benzenesulfonyl group and a fluorophenyl acetamide substituent, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to the one exhibit various biological activities, including:
- Antimicrobial Activity : Many quinoline derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Certain structural analogs have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with specific enzyme sites, affecting their function and leading to therapeutic effects.
- Interaction with DNA : Some quinolines intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of quinoline derivatives:
Antimicrobial Activity
A study demonstrated that derivatives with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis rates. The compound's ability to induce reactive oxygen species (ROS) was also noted as a contributing factor.
Enzyme Inhibition
A molecular docking study indicated that the compound could potentially inhibit acetylcholinesterase by binding at critical active sites. This suggests its utility in treating conditions like Alzheimer's disease.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
